1-(1-Chlorooctan-2-YL)pyrrolidin-2-one
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Overview
Description
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic products. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and functional properties .
Preparation Methods
The synthesis of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into various derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrrolidin-2-ones.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures . Major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .
Scientific Research Applications
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of pyrrolidine-2-carbaldehyde, which undergoes further transformations to exert its biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The simplest member of the class, consisting of pyrrolidine with an oxo group at position 2.
Pyrrolone: Another five-membered heterocycle with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different functional properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its versatile reactivity, biological activities, and unique structural features make it a valuable compound for further research and development.
Properties
CAS No. |
89736-65-2 |
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Molecular Formula |
C12H22ClNO |
Molecular Weight |
231.76 g/mol |
IUPAC Name |
1-(1-chlorooctan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22ClNO/c1-2-3-4-5-7-11(10-13)14-9-6-8-12(14)15/h11H,2-10H2,1H3 |
InChI Key |
JRCDQMKSCREFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCl)N1CCCC1=O |
Origin of Product |
United States |
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